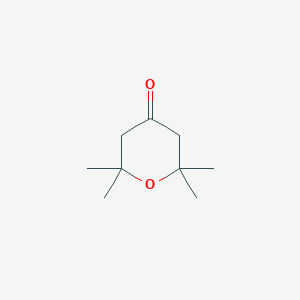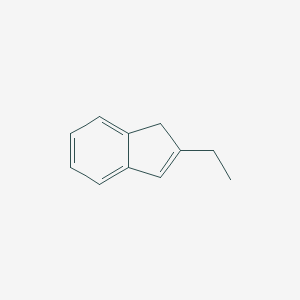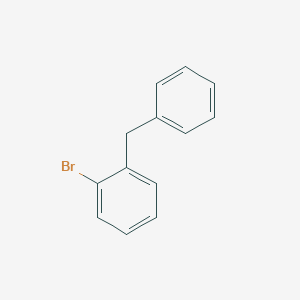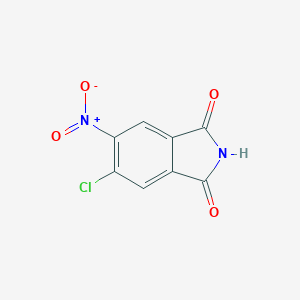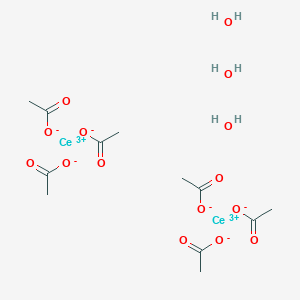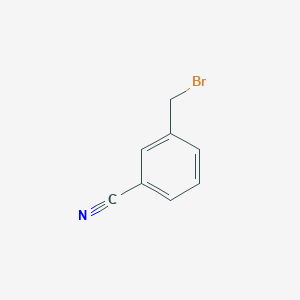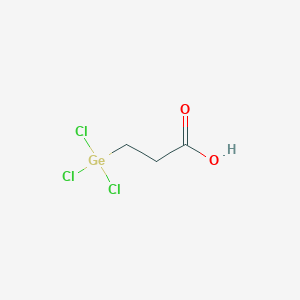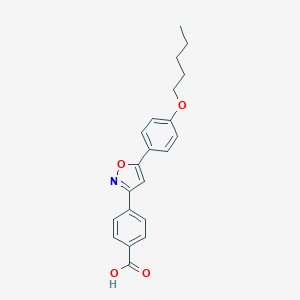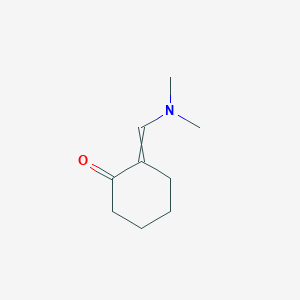
Triammonium hydrogen ethylenediaminetetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triammonium hydrogen ethylenediaminetetraacetate is a chemical compound with the molecular formula C10H25N5O8. It is a triammonium salt of ethylenediaminetetraacetic acid, commonly known for its chelating properties. This compound is widely used in various industrial and scientific applications due to its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triammonium hydrogen ethylenediaminetetraacetate can be synthesized by reacting ethylenediaminetetraacetic acid with ammonium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding ammonium hydroxide until the pH reaches a desired level. The resulting solution is then evaporated to obtain the triammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediaminetetraacetic acid is mixed with ammonium hydroxide under controlled conditions. The reaction mixture is then subjected to evaporation and crystallization processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Triammonium hydrogen ethylenediaminetetraacetate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions
Chelation: Typically involves the use of metal salts and aqueous solutions of this compound at neutral or slightly alkaline pH.
Substitution: Requires the presence of other cations and appropriate solvents to facilitate the exchange of ammonium ions.
Major Products Formed
Chelation: Produces metal-triammonium hydrogen ethylenediaminetetraacetate complexes.
Substitution: Results in the formation of new salts with different cations.
Scientific Research Applications
Triammonium hydrogen ethylenediaminetetraacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to sequester metal ions in analytical and preparative chemistry.
Biology: Employed in biochemical assays to control metal ion concentrations and prevent metal-catalyzed reactions.
Medicine: Utilized in medical formulations to enhance the stability and bioavailability of metal-containing drugs.
Mechanism of Action
The primary mechanism of action of triammonium hydrogen ethylenediaminetetraacetate involves its ability to chelate metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming stable complexes. This chelation process prevents metal ions from participating in unwanted chemical reactions, thereby stabilizing the system .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid: The parent compound, which also exhibits strong chelating properties.
Disodium ethylenediaminetetraacetate: A disodium salt of ethylenediaminetetraacetic acid, commonly used in similar applications.
Tetrasodium ethylenediaminetetraacetate: A tetrasodium salt variant with enhanced solubility in water.
Uniqueness
Triammonium hydrogen ethylenediaminetetraacetate is unique due to its triammonium salt form, which provides specific advantages in terms of solubility and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in applications requiring precise control of metal ion concentrations .
Properties
CAS No. |
15934-01-7 |
|---|---|
Molecular Formula |
C10H16N2O8.3H3N C10H25N5O8 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.3H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);3*1H3 |
InChI Key |
XKWFRVVFRZYIFP-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.N.N.N |
Key on ui other cas no. |
15934-01-7 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


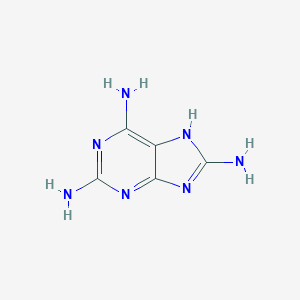
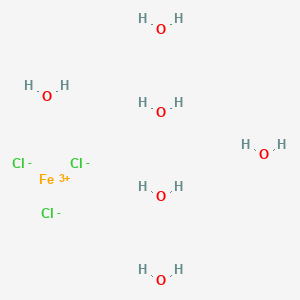

![2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride](/img/structure/B105609.png)
